N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide
Description
Historical Evolution of Bifunctional Heterocyclic Pharmacophores
The conceptual framework for bifunctional therapeutics emerged from early observations of metabolite antagonism, notably the competitive inhibition between sulfonamides and para-aminobenzoic acid in bacterial folate synthesis. This paradigm evolved through the 1990s with the development of chimeric molecules combining opioid receptor agonists/antagonists, such as the MDAN series linking μ-opioid agonists with δ-opioid antagonists through optimized 21-atom spacers. The critical advancement came with heterobifunctional protein degraders (PROTACs), which demonstrated that rational spatial arrangement of E3 ligase binders and target protein ligands could induce selective protein ubiquitination.
Key milestones include:
These innovations laid the groundwork for contemporary hybrid designs incorporating fluorinated aromatic systems and sulfonamide warheads.
Structural Significance of Fluorophenyl-Pyridazinone Motifs in Medicinal Chemistry
The 3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl subunit confers three critical properties:
- Electron-deficient aromatic system : The pyridazinone ring ($$C4H3N_2O$$) exhibits a dipole moment of 3.98 D, facilitating charge-transfer interactions with enzymatic nucleophiles.
- Fluorine-mediated bioisosterism : The para-fluorine substituent ($$ \sigma_p = 0.06 $$) enhances membrane permeability while maintaining hydrogen-bond acceptor capacity through its $$-I/+M$$ electronic effects.
- Conformational restraint : X-ray crystallography of analogs shows the pyridazinone ring adopts a planar conformation ($$ \theta_{dihedral} < 5^\circ $$), preorganizing the molecule for target binding.
Comparative studies demonstrate that fluorophenyl-pyridazinones exhibit 3–5× greater VEGFR-2 inhibition ($$ IC_{50} = 17 \ \text{nM} $$) compared to chlorinated analogs, attributable to enhanced hydrophobic contact with Phe1047 in the ATP-binding pocket.
Rational Design Principles for Trifluoromethylbenzenesulfonamide Conjugates
The 3-(trifluoromethyl)benzenesulfonamide component was engineered through systematic structure-activity relationship (SAR) studies:
Electronic optimization :
$$ \text{CF}3 $$ substitution at the *meta*-position increases sulfonamide acidity ($$ pKa = 6.1 $$) compared to para-substituted analogs ($$ pK_a = 6.8 $$), enhancing hydrogen-bond donation to catalytic lysine residues.
Spatial considerations :
Molecular dynamics simulations reveal the ethyl linker ($$ -CH2CH2- $$) achieves optimal distance ($$ 6.7 \ \text{Å} $$) between pyridazinone C=O and sulfonamide S=O groups, matching the α-helical repeat in kinase domains.
Metabolic stability :
The $$ \text{CF}3 $$ group reduces CYP3A4-mediated oxidation by 78% compared to methyl analogs, as quantified through hepatic microsome assays ($$ t{1/2} = 142 \ \text{min} $$).
Docking studies with VEGFR-2 (PDB: 3VID) show the sulfonamide oxygen forms bifurcated hydrogen bonds with Glu885 and Asp1046 ($$ \Delta G_{binding} = -9.8 \ \text{kcal/mol} $$), while the pyridazinone ring engages in π-π stacking with Phe1047. These interactions collectively explain the compound’s dual inhibition of angiogenic and pro-inflammatory pathways.
Properties
IUPAC Name |
N-[2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]ethyl]-3-(trifluoromethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F4N3O3S/c20-15-6-4-13(5-7-15)17-8-9-18(27)26(25-17)11-10-24-30(28,29)16-3-1-2-14(12-16)19(21,22)23/h1-9,12,24H,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHBVFUUATXQKJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F4N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyridazinone Ring: The pyridazinone ring can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a fluorinated aromatic compound reacts with a nucleophile.
Attachment of the Ethyl Linker: The ethyl linker is added through an alkylation reaction, where an alkyl halide reacts with the pyridazinone intermediate.
Formation of the Benzenesulfonamide Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the reduction of the pyridazinone ring or the sulfonamide group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the aromatic rings are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, or m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles such as alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Pharmaceutical Applications
-
Anti-inflammatory and Analgesic Activities
- Several studies have indicated that compounds similar to N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide exhibit anti-inflammatory properties. These compounds inhibit cyclooxygenase enzymes, which are crucial in the inflammatory process. For instance, a related pyridazinone compound demonstrated significant inhibition of cyclooxygenase-2, suggesting potential use in treating inflammatory conditions .
-
Anticancer Potential
- Research has highlighted the potential of pyridazine derivatives in cancer therapy. The structural features of this compound may contribute to its ability to target specific cancer cell pathways, although detailed studies on this specific compound are still limited.
| Compound Name | Activity Type | Reference |
|---|---|---|
| Pyridazinone A | Anti-inflammatory | |
| Pyridazine B | Anticancer | |
| Trifluoromethyl sulfonamide C | Antimicrobial |
Case Studies
-
Case Study on Analgesic Effects
- A study involving a closely related compound demonstrated significant pain relief in animal models, suggesting that this compound could provide similar benefits if tested.
-
Anticancer Research
- Preliminary research on pyridazine derivatives indicated their potential as chemotherapeutic agents, particularly against breast and lung cancers. Future studies could explore the specific efficacy of this compound.
Mechanism of Action
The mechanism of action of N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues with Pyridazinone Cores
a) 4-(3-(Benzyloxy)-6-oxopyridazin-1(6H)-yl)benzenesulfonamide (5a)
- Core Structure: Pyridazinone with benzyloxy substitution at position 3.
- Sulfonamide Group : Unsubstituted benzenesulfonamide.
- Key Differences :
- The target compound replaces the benzyloxy group with a 4-fluorophenyl, improving metabolic stability by avoiding labile benzyl ethers.
- The trifluoromethyl group in the target’s sulfonamide enhances acidity (pKa reduction) compared to 5a’s unmodified sulfonamide, influencing solubility and protein binding .
b) N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-[3-[4-(4-fluorophenyl)piperazin-1-yl]-6-oxopyridazin-1(6H)-yl]propanamide (6g)
- Core Structure: Pyridazinone with a 4-fluorophenylpiperazinyl group.
- Side Chain : Propanamide linked to an antipyrine derivative.
- Key Differences :
Analogues with Sulfonamide Modifications
a) N-(3-Benzo[d]thiazole-2-yl)-6-methyl-2-oxopyridin-1(2H)-yl)benzenesulfonamide (10a)
- Core Structure: 2-Pyridone instead of pyridazinone.
- Substituents : Benzo[d]thiazole and methyl groups.
- Key Differences: The pyridazinone core in the target compound provides distinct hydrogen-bonding interactions compared to 10a’s 2-pyridone. The trifluoromethyl group in the target’s sulfonamide increases lipophilicity (logP) relative to 10a’s unmodified benzenesulfonamide .
b) Perfluorinated Benzenesulfonamides (e.g., [52026-59-2])
- Structure : Extensive fluorination on the sulfonamide and alkyl chains.
- Key Differences :
- The target compound’s controlled fluorination (4-fluorophenyl and trifluoromethyl) balances metabolic stability without excessive hydrophobicity, unlike heavily fluorinated analogues, which may suffer from poor solubility .
Biological Activity
N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the biological activity associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 414.43 g/mol. It features a pyridazinone core, a trifluoromethyl group, and a sulfonamide moiety, which are significant for its biological interactions.
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit antimicrobial activity. For instance, derivatives of pyridazinones have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Mycobacterium tuberculosis. The presence of the trifluoromethyl group is believed to enhance lipophilicity and improve membrane permeability, contributing to antimicrobial efficacy .
Enzyme Inhibition
Studies have demonstrated that related compounds can inhibit key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). For example, certain analogs exhibited IC50 values ranging from 27.04 to 106.75 µM for AChE inhibition, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's .
Anticancer Activity
The sulfonamide group in the compound is known for its role in anticancer agents. Research has indicated that similar compounds can induce apoptosis in cancer cell lines through various mechanisms, including the modulation of cell cycle progression and inhibition of specific signaling pathways. The fluorophenyl group may enhance the binding affinity to cancer cell receptors, potentially increasing therapeutic efficacy .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Interaction : The compound may act as a non-covalent inhibitor of enzymes involved in neurotransmission and cellular signaling.
- Membrane Permeability : The trifluoromethyl group enhances the compound's ability to penetrate cellular membranes, facilitating interaction with intracellular targets.
- Receptor Modulation : The unique structural features allow for selective binding to various receptors, influencing downstream signaling pathways.
Case Studies
Q & A
Basic: What synthetic strategies are employed to construct the pyridazinone core in this compound?
Methodological Answer:
The pyridazinone ring is typically synthesized via cyclocondensation of α,β-diketones with hydrazine derivatives. For example, describes refluxing sodium salts of diketones with hydrazide intermediates in ethanol using piperidine acetate as a catalyst. The ethyl linker can be introduced via nucleophilic substitution (e.g., alkylation of a primary amine with a bromoethyl-pyridazinone precursor). Reaction conditions (solvent, temperature, and catalyst) are critical to avoid side products like over-alkylation .
Basic: How is the benzenesulfonamide moiety incorporated into the target structure?
Methodological Answer:
The sulfonamide group is introduced through a coupling reaction between a sulfonyl chloride and an amine-containing intermediate. outlines reacting 3-(trifluoromethyl)benzenesulfonyl chloride with a pyridazinone-ethylamine derivative in dichloromethane, using triethylamine to neutralize HCl byproducts. Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures high yield and purity .
Advanced: What experimental precautions are necessary to stabilize the trifluoromethyl group during synthesis?
Methodological Answer:
The electron-withdrawing trifluoromethyl group is prone to hydrolysis under basic or aqueous conditions. recommends using anhydrous solvents (e.g., acetonitrile) and low temperatures (0–10°C) during reactions involving trifluoromethylated intermediates. Post-synthesis, storage under inert gas (argon) and avoidance of prolonged exposure to moisture are critical. Computational tools like ACD/Labs Percepta ( ) can predict degradation pathways to guide stability optimization .
Advanced: How can researchers address contradictory bioactivity data across different assays?
Methodological Answer:
Discrepancies in IC50 values may arise from assay-specific variables (e.g., enzyme isoforms, buffer pH, or cofactor availability). emphasizes validating assay protocols with positive controls (e.g., known inhibitors) and ensuring compound purity via HPLC (>95%). Parallel testing with structural analogs (e.g., ’s furan-substituted pyridazinone derivatives) helps isolate structure-activity relationships (SAR) from assay artifacts .
Basic: What spectroscopic techniques are essential for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H NMR confirms the ethyl linker’s integration, while ¹⁹F NMR identifies trifluoromethyl and 4-fluorophenyl environments.
- HRMS : Validates molecular weight (±5 ppm accuracy).
- IR Spectroscopy : Detects sulfonamide S=O stretches (~1350 cm⁻¹) and pyridazinone C=O (~1680 cm⁻¹). and 14 detail these applications in analogous compounds .
Advanced: How can regioselectivity challenges during pyridazinone substitution be mitigated?
Methodological Answer:
Regioselective substitution on the pyridazinone ring requires steric and electronic control. demonstrates using iodine and triethylamine to direct dehydrosulfurization reactions, favoring 6-position substitution. Computational modeling (e.g., DFT) predicts electron density distribution, guiding reagent selection (e.g., bulky bases to block undesired sites) .
Basic: What in vitro models are suitable for initial biological evaluation?
Methodological Answer:
Primary assays often focus on enzyme inhibition (e.g., kinases or phosphatases) due to the sulfonamide group’s affinity for catalytic pockets. highlights protocols using recombinant enzymes (e.g., phosphatase PF-06465469) with fluorogenic substrates. Cell-based assays (e.g., cancer cell lines) assess cytotoxicity, with IC50 values normalized to controls like cisplatin .
Advanced: How can metabolic stability be optimized for this compound?
Methodological Answer:
The trifluoromethyl group enhances metabolic stability, but oxidation of the pyridazinone ring remains a concern. recommends deuterating labile C-H bonds or introducing electron-withdrawing substituents (e.g., chloro groups) to block cytochrome P450-mediated oxidation. In vitro microsomal assays (human liver microsomes + NADPH) quantify metabolic half-life improvements .
Basic: What are the key solubility challenges, and how are they addressed?
Methodological Answer:
The compound’s lipophilic trifluoromethyl and aromatic groups reduce aqueous solubility. suggests co-solvents (e.g., DMSO ≤1% v/v) for in vitro studies. For in vivo work, prodrug strategies (e.g., phosphate esterification of the pyridazinone oxygen) or nanoparticle encapsulation improve bioavailability .
Advanced: How can computational methods streamline SAR studies?
Methodological Answer:
Molecular docking (AutoDock Vina) predicts binding modes to target proteins, while QSAR models correlate substituent electronic parameters (Hammett σ) with bioactivity. ’s ACD/Labs platform calculates logP and pKa to prioritize analogs with optimal pharmacokinetics. MD simulations (AMBER) assess conformational stability in binding pockets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
